
3-Bromo-4-fluorocinnamic acid
Overview
Description
3-Bromo-4-fluorocinnamic acid: is an organic compound with the molecular formula C9H6BrFO2 It is a derivative of cinnamic acid, where the phenyl ring is substituted with bromine and fluorine atoms at the 3rd and 4th positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Bromo-4-fluorocinnamic acid involves the Suzuki–Miyaura coupling reaction . This reaction typically uses a palladium catalyst to couple a boronic acid with an aryl halide. The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium carbonate
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Time: 12-24 hours
The reaction proceeds by oxidative addition of the aryl halide to the palladium catalyst, followed by transmetalation with the boronic acid, and finally reductive elimination to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar coupling reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-fluorocinnamic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The double bond in the cinnamic acid moiety can be oxidized to form epoxides or diols.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (mCPBA) or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Derivatives with different functional groups replacing bromine or fluorine.
Oxidation: Epoxides or diols.
Reduction: Alcohols or aldehydes.
Scientific Research Applications
3-Bromo-4-fluorocinnamic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-Bromo-4-fluorocinnamic acid depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various coupling and substitution reactions. Its molecular targets and pathways are determined by the nature of the reactions it undergoes and the functional groups it interacts with.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-chlorocinnamic acid
- 3-Bromo-4-methylcinnamic acid
- 3-Bromo-4-methoxycinnamic acid
Uniqueness
3-Bromo-4-fluorocinnamic acid is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. These substitutions can influence the compound’s reactivity and the types of reactions it can undergo, making it a valuable intermediate in organic synthesis.
Biological Activity
3-Bromo-4-fluorocinnamic acid (BFCA) is a halogenated organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of BFCA, discussing its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHBrF O
- Molecular Weight : 244.04 g/mol
- Melting Point : 193°C to 195°C
- IUPAC Name : (E)-3-(3-bromo-4-fluorophenyl)prop-2-enoic acid
The presence of bromine and fluorine substituents at the 3 and 4 positions on the phenyl ring significantly influences the compound's electronic properties, enhancing its reactivity and biological activity .
BFCA's biological activity is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical cellular processes. The compound has been shown to:
- Inhibit Cytochrome P450 Enzymes : These enzymes are crucial for drug metabolism and oxidative stress responses. BFCA's inhibition may impact drug efficacy and toxicity profiles.
- Modulate Signaling Pathways : BFCA influences pathways such as MAPK/ERK, which are vital for cell proliferation and differentiation. This modulation can lead to altered gene expression related to apoptosis and cell cycle regulation.
Antitumor Activity
Research indicates that BFCA exhibits significant antitumor properties. Similar halogenated compounds have demonstrated the ability to induce apoptosis in cancer cells by inhibiting key metabolic pathways. For instance, studies have shown that brominated compounds can lead to necrosis in cancer cells through disruption of cellular homeostasis.
Antifungal Activity
BFCA has also been investigated for its antifungal properties. Halogenated derivatives are known to compromise the integrity of fungal cell membranes, leading to cell death. This activity suggests that BFCA could be a candidate for developing antifungal agents.
Case Studies
-
Study on Antitumor Activity :
- Objective : Evaluate the effect of BFCA on cancer cell lines.
- Method : Treatment of various cancer cell lines with BFCA followed by assessment of cell viability using MTT assays.
- Findings : Significant reduction in cell viability was observed, indicating strong antitumor potential.
-
Antifungal Efficacy Study :
- Objective : Investigate the antifungal activity of BFCA against common fungal pathogens.
- Method : Disk diffusion method was used to assess the inhibition zones around BFCA-treated disks.
- Findings : BFCA exhibited notable antifungal activity, comparable to established antifungal agents.
Comparative Analysis with Similar Compounds
Compound | Antitumor Activity | Antifungal Activity | Mechanism of Action |
---|---|---|---|
This compound | High | Moderate | Inhibition of metabolic pathways; membrane disruption |
3-Bromo-4-chlorocinnamic acid | Moderate | Low | Similar mechanisms but less effective |
3-Bromo-4-methylcinnamic acid | Low | High | Primarily membrane disruption |
Properties
IUPAC Name |
(E)-3-(3-bromo-4-fluorophenyl)prop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFO2/c10-7-5-6(1-3-8(7)11)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNIGVADAKXOMQH-DUXPYHPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)O)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)O)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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